molecular formula C13H10ClNO2 B2946369 2-chloro-1-methyl-5-phenyl-1H-pyrrole-3,4-dicarbaldehyde CAS No. 139347-71-0

2-chloro-1-methyl-5-phenyl-1H-pyrrole-3,4-dicarbaldehyde

Cat. No.: B2946369
CAS No.: 139347-71-0
M. Wt: 247.68
InChI Key: JYWVVGFLHXYNHC-UHFFFAOYSA-N
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Description

2-chloro-1-methyl-5-phenyl-1H-pyrrole-3,4-dicarbaldehyde is a heterocyclic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields of chemistry and biology. The presence of both chloro and aldehyde functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-methyl-5-phenyl-1H-pyrrole-3,4-dicarbaldehyde typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-methyl-5-phenyl-1H-pyrrole-3,4-dicarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: 2-chloro-1-methyl-5-phenyl-1H-pyrrole-3,4-dicarboxylic acid.

    Reduction: 2-chloro-1-methyl-5-phenyl-1H-pyrrole-3,4-dimethanol.

    Substitution: 2-amino-1-methyl-5-phenyl-1H-pyrrole-3,4-dicarbaldehyde (if amine is the nucleophile).

Scientific Research Applications

2-chloro-1-methyl-5-phenyl-1H-pyrrole-3,4-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1-methyl-5-phenyl-1H-pyrrole-3,4-dicarbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and aldehyde groups can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-methyl-5-phenyl-1H-pyrrole-3-carbaldehyde: Lacks one aldehyde group compared to the target compound.

    2-chloro-1-methyl-5-phenyl-1H-pyrrole-4-carbaldehyde: Similar structure but with the aldehyde group at a different position.

    2-chloro-1-methyl-5-phenyl-1H-pyrrole: Lacks both aldehyde groups.

Uniqueness

2-chloro-1-methyl-5-phenyl-1H-pyrrole-3,4-dicarbaldehyde is unique due to the presence of two aldehyde groups, which allows for diverse chemical modifications and potential applications. The combination of chloro and aldehyde functionalities provides a versatile platform for further derivatization and functionalization.

Properties

IUPAC Name

2-chloro-1-methyl-5-phenylpyrrole-3,4-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-15-12(9-5-3-2-4-6-9)10(7-16)11(8-17)13(15)14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWVVGFLHXYNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=C1Cl)C=O)C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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